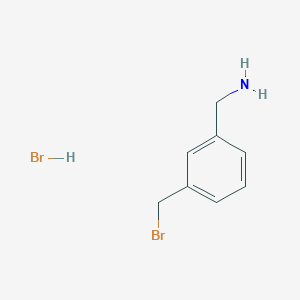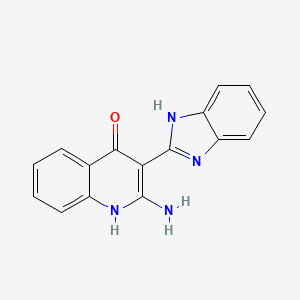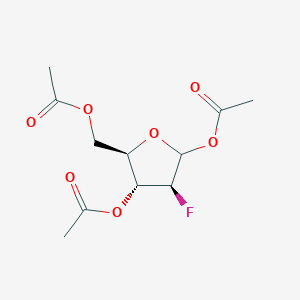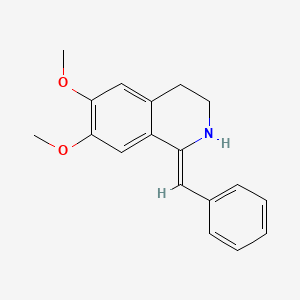
(3-(Bromomethyl)phenyl)methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Bromomethyl)phenyl)methanamine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is commonly used as an organic building block in various chemical syntheses and research applications . The compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Bromomethyl)phenyl)methanamine hydrobromide typically involves the bromination of toluene derivatives followed by amination. One common method includes the bromination of 3-methylbenzylamine using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Bromomethyl)phenyl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylmethanamines, aldehydes, carboxylic acids, and reduced amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3-(Bromomethyl)phenyl)methanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (3-(Bromomethyl)phenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Bromomethyl)phenyl)methanamine hydrobromide
- (2-(Bromomethyl)phenyl)methanamine hydrobromide
- (3-(Chloromethyl)phenyl)methanamine hydrochloride
Uniqueness
(3-(Bromomethyl)phenyl)methanamine hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of the bromomethyl group provides distinct electrophilic properties, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C8H11Br2N |
|---|---|
Poids moléculaire |
280.99 g/mol |
Nom IUPAC |
[3-(bromomethyl)phenyl]methanamine;hydrobromide |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5-6,10H2;1H |
Clé InChI |
XOOLDSRXQCCJGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CBr)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(6-methoxynaphthalen-1-yl)-1H-imidazol-2-yl]acetamide](/img/structure/B11843685.png)

![3-Iodobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11843699.png)
![8-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11843703.png)

![7-(Trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11843718.png)





